4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid
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Overview
Description
4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized starting from 4-methylaniline, which undergoes a series of reactions including hydrazinecarbothioamide formation, acylation, and cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
S-Alkylation: The triazole-thiol compound is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the corresponding ketone.
Reduction: The ketone is reduced to the corresponding secondary alcohol using sodium borohydride.
Amidation: The secondary alcohol is then converted to the acetamido derivative through amidation reactions.
Final Coupling: The acetamido derivative is finally coupled with benzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring and other functional groups can be reduced using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole ring and benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or benzoic acid moiety.
Scientific Research Applications
4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence and coordination polymers.
Mechanism of Action
The mechanism of action of 4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with various biochemical pathways, such as those involved in oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has similar structural features but with a methoxy group instead of a methyl group.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound features a bromophenyl group instead of a methyl group.
Uniqueness
4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H18N4O3S/c1-23-17(14-5-3-2-4-6-14)21-22-19(23)27-12-16(24)20-11-13-7-9-15(10-8-13)18(25)26/h2-10H,11-12H2,1H3,(H,20,24)(H,25,26) |
InChI Key |
RBHRTNMALZBKJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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